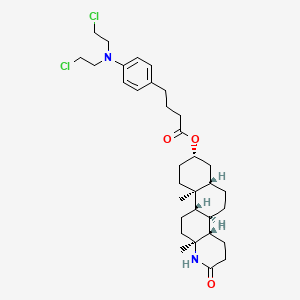

Hsal-chlorambucil

Description

Historical Context of Nitrogen Mustard Alkylating Agents in Cancer Research

The origins of nitrogen mustard alkylating agents in cancer research trace back to observations made during World War I regarding the effects of mustard gas, a chemical warfare agent, on lymphatic tissue and bone marrow yale.eduyale.edu. This led medical researchers to hypothesize that such agents could potentially target and destroy rapidly dividing cancer cells yale.edunews-medical.net.

Significant progress occurred during World War II, when researchers at Yale University, including Louis S. Goodman and Alfred Gilman, investigated the therapeutic effects of nitrogen mustard on lymphoma yale.eduyale.edunews-medical.net. In 1942, they administered a less volatile form of mustard gas, known as nitrogen mustard (mustine hydrochloride), to a patient with advanced lymphoma, marking the first instance of chemotherapy treatment yale.eduyale.edunews-medical.netcancerresearchuk.org. While the initial results showed dramatic tumor regression, the treatment was a military secret until 1946 yale.eduyale.edu.

Following these pioneering efforts, Professor Alexander Haddow at the Chester Beatty Research Institute (now The Institute of Cancer Research) played a crucial role in developing less toxic and more potent nitrogen mustard derivatives in the 1950s mdpi.comcancerresearchuk.orgicr.ac.uk. This research led to the discovery of chlorambucil (B1668637), which was first synthesized by Everett et al. and approved for medical use in the United States in 1957 wikipedia.orgicr.ac.uk. Chlorambucil, being an aromatic mustard, proved to be less electrophilic and reacted with DNA more slowly than its aliphatic counterparts, offering a significant advantage for oral administration wikipedia.org. Its mechanism involves alkylating and cross-linking DNA during all phases of the cell cycle, inhibiting DNA synthesis and RNA transcription, and inducing mispairing of nucleotides wikipedia.orgchemicalbook.comgpatindia.com.

Rationale for the Development of Chlorambucil Derivatives and Hybrid Molecules in Preclinical Studies

Despite its historical significance and continued use, chlorambucil, like many conventional chemotherapeutics, faces limitations that necessitate the development of new derivatives and hybrid molecules in preclinical studies chemicalbook.commdpi.comnih.gov. Key challenges include:

Multidrug Resistance: Cancer cells can develop resistance to existing drugs, leading to treatment failure chemicalbook.comnih.gov.

Poor Specificity and Selectivity: Chlorambucil can affect both cancerous and healthy cells, contributing to systemic toxicity chemicalbook.commdpi.comnih.gov.

Pharmacokinetic Limitations: Issues such as poor aqueous solubility and a short half-life can limit its efficacy and therapeutic window chemicalbook.comnih.gov.

To overcome these limitations, the strategy of developing hybrid compounds has emerged as a promising approach in anticancer drug discovery chemicalbook.comnih.govresearchgate.net. This involves combining two or more pharmacophores (active chemical moieties) into a single molecule researchgate.net. The rationale behind this hybridization includes:

Improved Efficacy: Combining agents with distinct mechanisms of action can lead to synergistic effects and enhanced anticancer activity mdpi.comresearchgate.net.

Enhanced Selectivity and Targetability: By conjugating chlorambucil with other molecules, researchers aim to achieve more targeted delivery to cancer cells, potentially reducing off-target effects chemicalbook.comaustinpublishinggroup.com.

Overcoming Resistance: Hybrid molecules can potentially circumvent resistance mechanisms by acting on multiple targets or through novel pathways mdpi.comresearchgate.netfrontiersin.org.

Improved Pharmacokinetic Properties: Modifications can lead to better aqueous solubility, bioavailability, and half-life chemicalbook.com.

Preclinical studies have explored various chlorambucil-based hybrid compounds, demonstrating improved biological activity against different cancer cell lines mdpi.comnih.gov. For instance, hybrid molecules incorporating platinum, polyamides, phenosafranin, artemisinin, asparagine, and lipids have shown enhanced cytotoxicity and, in some cases, reduced toxicity to normal cells compared to chlorambucil alone mdpi.com.

Positioning Hsal-Chlorambucil within the Landscape of Advanced Alkylating Agent Research

This compound (PubChem CID 125699) represents a specific type of chlorambucil derivative that integrates chlorambucil with a steroidal moiety, identified by its IUPAC name as "[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate" nih.gov. The presence of a secoandrostan-17-oic-13,17-lactam structure, derived from a steroid, suggests a deliberate design strategy to leverage biological recognition or transport mechanisms nih.gov.

Within the broader context of advanced alkylating agent research, this compound is positioned as a hybrid molecule designed to potentially enhance the therapeutic index of chlorambucil. This approach aligns with the ongoing efforts to develop "smart" chemotherapy agents that can selectively target cancer cells or overcome drug resistance chemicalbook.comresearchgate.net. The incorporation of a steroid-like structure might aim to:

Facilitate Cellular Uptake: Steroid receptors or transporters, often overexpressed in certain cancer cells, could be exploited for targeted delivery, leading to increased intracellular concentration of the active alkylating agent austinpublishinggroup.com.

Modulate Pharmacokinetics: The steroidal component could influence the compound's solubility, distribution, metabolism, and excretion, potentially improving its half-life or reducing systemic exposure of the cytotoxic moiety chemicalbook.com.

Introduce Synergistic Activity: The steroidal part itself might possess intrinsic anticancer properties or modulate cellular pathways in a way that synergizes with chlorambucil's DNA-damaging effects.

While specific detailed research findings on this compound itself were not extensively available in the provided search results beyond its chemical identification, its structural composition strongly indicates its place within the contemporary research trend of creating targeted or multi-functional hybrid anticancer agents. This strategy aims to improve upon the limitations of traditional alkylating agents by integrating them with moieties that confer enhanced specificity, reduced systemic toxicity, or improved pharmacokinetic profiles, thereby advancing the potential for more effective cancer therapies chemicalbook.commdpi.comnih.govresearchgate.net.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68426-41-5 |

|---|---|

Molecular Formula |

C33H48Cl2N2O3 |

Molecular Weight |

591.6 g/mol |

IUPAC Name |

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C33H48Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27+,28-,29-,32-,33-/m0/s1 |

InChI Key |

RZUXNVWHBNYWOU-YFZVQILUSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |

Synonyms |

3-hydroxy-13,17-secoandrostan-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HSAL-chlorambucil |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Hsal Chlorambucil

Chemical Synthesis Pathways for Chlorambucil (B1668637) and its Analogues in Laboratory Settings

Chlorambucil (CBL), an aromatic nitrogen mustard derivative, is a bifunctional alkylating agent widely used in chemotherapy. Its synthesis in laboratory settings typically involves multi-step organic synthesis approaches. One patented synthesis process for chlorambucil comprises several key steps: amino protection, acylation, reduction, carboxyl protection, substitution, chlorination, and deprotection google.compatsnap.com. This sequence aims to achieve the final product with characteristics suitable for industrial production, such as low cost, mild reaction conditions, and low toxicity google.compatsnap.com. Another reported synthesis begins with 4-phenylbutyric acid and proceeds through a four-stage process youtube.com. Chlorambucil was originally derived from nitrogen mustard wikipedia.org.

Multi-Step Organic Synthesis Approaches for Hsal-Chlorambucil

This compound (PubChem CID: 125699) is a complex ester, specifically identified as [(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate nih.gov. The synthesis of such a molecule inherently requires a multi-step organic synthesis approach due to its intricate structure, which combines the chlorambucil moiety with a large, polycyclic alcohol component. The formation of the ester linkage between the carboxylic acid group of chlorambucil and the hydroxyl group of the complex "Hsal" moiety would be a central step, likely involving activation of the carboxylic acid (e.g., to an acid chloride or active ester) followed by reaction with the alcohol. The synthesis of the complex polycyclic alcohol component itself would involve numerous transformations, potentially including cyclizations, functional group interconversions, and stereoselective reactions, given the multiple chiral centers indicated in its IUPAC name nih.gov. Similar to the reported synthesis of testosterone-chlorambucil hybrids, which utilized multi-step sequences including SN2-type substitution and olefin cross-metathesis to achieve the desired conjugation, the synthesis of this compound would similarly involve a carefully orchestrated series of reactions to construct both the complex alcohol and then link it to chlorambucil researchgate.net.

Optimization of Reaction Conditions and Yields in this compound Synthesis Research

Optimization in the synthesis of complex organic molecules like this compound is critical for achieving high yields, purity, and scalability. General principles for optimizing multi-step syntheses include minimizing the number of steps and selecting reactions known to proceed with high yields funaab.edu.ng. For chlorambucil synthesis, patented methods emphasize mild reaction conditions, low toxicity, and ease of operation to facilitate industrial production google.compatsnap.com. In the context of hybrid compounds, research into testosterone-chlorambucil hybrids explicitly mentions the development of alternative synthetic approaches to improve previously poor yields, highlighting the importance of yield optimization in this field researchgate.net.

Design Principles for this compound and Related Hybrid Structures

The design of this compound and other hybrid structures is driven by the aim to overcome limitations associated with single therapeutic agents, such as poor specificity, selectivity, toxicity, and multidrug resistance mdpi.comresearchgate.net. This approach involves covalently combining two or more pharmacophoric moieties, often with distinct modes of action, either directly or through a linker mdpi.com.

Linker Chemistry and its Influence on Molecular Properties in Derivatives

Linker chemistry is a pivotal aspect in the design of hybrid drug conjugates, including derivatives of chlorambucil. The linker serves as the chemical bridge connecting the drug to a carrier or another active moiety acs.orgfrontiersin.org. Its properties significantly influence the molecular characteristics and biological activity of the resulting conjugate. Key influences of linker chemistry include:

Stability: A well-designed linker ensures the conjugate remains stable during synthesis, storage, and systemic circulation in vivo, preventing premature release of the active drug frontiersin.orgunimi.it. Conversely, it must be designed for selective cleavage at the target site to release the active payload acs.orgunimi.itresearchgate.net.

Drug Release Mechanism: Linkers determine how the drug payload is cleaved from the conjugate. They can be categorized as cleavable (e.g., via enzymatic hydrolysis, pH changes, or redox reactions) or non-cleavable mdpi.comunimi.itresearchgate.net. Cleavable linkers are often employed in prodrug strategies, where the active drug is released only upon encountering specific triggers within the target environment, such as low pH in tumors or specific enzymes unimi.itresearchgate.net.

Cytotoxicity: The choice of linker can influence both target-dependent and target-independent cytotoxicity of the conjugate acs.org.

Targeted Moieties and Their Conjugation Strategies in this compound Research

In the context of this compound, the "Hsal" component, represented by the complex polycyclic alcohol moiety ([(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl]), acts as the targeted moiety or a structural component designed to influence the compound's biological behavior nih.gov. Its complex, steroid-like structure suggests a potential role in receptor recognition, membrane permeability modulation, or influencing the compound's distribution and accumulation within specific tissues or cells.

Conjugation strategies for chlorambucil and its derivatives often involve forming a stable covalent bond between the drug and the targeting agent, while ensuring that the drug can be released in its active form at the desired site. For this compound, the conjugation strategy involves the formation of an ester bond between the carboxylic acid of chlorambucil and a hydroxyl group on the "Hsal" moiety nih.gov. This is a common strategy for drug-linker conjugation.

Other notable examples of targeted moieties and their conjugation strategies in chlorambucil research include:

Monoclonal Antibodies: Chlorambucil has been covalently coupled to tumor-specific monoclonal antibodies to increase its specificity and reduce systemic toxicity. This typically involves activating chlorambucil to an active ester derivative (e.g., N-hydroxysuccinimide ester) which then reacts with amino groups on the antibody nih.gov.

Steroid Hormones (e.g., Testosterone): Testosterone has been conjugated to chlorambucil to target prostate cancer cells. Conjugation has been achieved through SN2-type substitution reactions or olefin cross-metathesis researchgate.net.

Amino Acids (e.g., Asparagine, Melphalan): Asparagine has been combined with chlorambucil to improve its anticancer effect, leveraging the role of amino acid carriers in cancer cell growth mdpi.com. Melphalan, an amino acid derivative of nitrogen mustard, has also been conjugated to quaternary ammonium (B1175870) moieties via amide bonds to enhance affinity for cartilaginous tumors acs.org.

Scopine (B3395896): Used as a brain-targeting moiety, scopine has been conjugated to chlorambucil to enhance its brain uptake efficiency, forming a prodrug (Chlorambucil-Scopine, CHLS) cancerindex.org.

Polymeric Carriers and Nanoparticles: Chlorambucil has been encapsulated into poly(DL-lactide-co-glycolide) (PLGA) nanoparticles and conjugated to iron oxide nanoparticles with a chitosan (B1678972) shell to improve solubility, stability, and selective delivery to cancer cells scirp.orgdovepress.com. Heparin has also been used as a backbone for grafting chlorambucil, utilizing redox-responsive disulfide bonds for controlled release mdpi.com.

These diverse strategies highlight the ongoing efforts to design chlorambucil derivatives with improved therapeutic profiles through rational design of targeted moieties and their conjugation chemistries.

Molecular and Cellular Mechanisms of Action of Hsal Chlorambucil

DNA Alkylation and Cross-Linking Mechanisms at the Molecular Level

As a nitrogen mustard derivative, Hsal-chlorambucil's reactivity is centered on its bis(2-chloroethyl) group, which facilitates the alkylation of nucleophilic sites within the DNA molecule. mdpi.com This process disrupts normal DNA function, leading to catastrophic consequences for the cell. patsnap.comyoutube.com

The primary targets for this compound within the DNA are the nitrogen atoms of the purine (B94841) bases. oncohemakey.com The N7 position of guanine (B1146940) is particularly susceptible to alkylation by this compound. patsnap.comnih.gov This reaction occurs when the highly reactive aziridinium (B1262131) ion, formed from one of the chloroethyl side chains of this compound, attacks the electron-rich N7 atom of a guanine residue. mdpi.com In addition to the N7 of guanine, the N3 position of adenine (B156593) is also a significant site for alkylation by this agent. mdpi.comnih.gov

The initial interaction results in the formation of a monoadduct, where a single arm of the this compound molecule is covalently attached to a DNA base. nih.gov These monofunctional adducts can interfere with the normal functions of DNA polymerase, but it is the subsequent reactions that lead to more severe cellular damage.

Table 1: Primary DNA Adducts Formed by this compound

| Alkylated Base | Position of Alkylation | Type of Adduct | Reference |

| Guanine | N7 | Monoadduct, Interstrand Cross-link, Intrastrand Cross-link | patsnap.comnih.govnih.gov |

| Adenine | N3 | Monoadduct | mdpi.comnih.gov |

The bifunctional nature of this compound allows for a second alkylation event to occur once the first chloroethyl arm has reacted with a DNA base. patsnap.com This second reaction can involve another base on the same DNA strand, resulting in an intrastrand cross-link, or a base on the opposite strand, leading to an interstrand cross-link (ICL). nih.gov

Interstrand cross-links are considered the most cytotoxic lesions induced by this compound. nih.govresearchgate.net By covalently linking the two strands of the DNA double helix, ICLs physically prevent the strand separation necessary for DNA replication and transcription, effectively halting these critical cellular processes. nih.govresearchgate.net The formation of an ICL is a significant barrier to the progression of the replication fork, which can lead to double-strand breaks and the activation of cell death pathways. nih.govnih.gov

Intrastrand cross-links, while generally less cytotoxic than ICLs, can also distort the DNA helix and impede the function of DNA and RNA polymerases. nih.gov Studies have shown that this compound can induce guanine-guanine intrastrand cross-links. nih.gov

Cellular Pathway Modulation and Signaling Perturbations Induced by this compound

The DNA damage inflicted by this compound triggers a complex cellular response, activating signaling pathways that control cell cycle progression and programmed cell death.

In response to the DNA damage caused by this compound, cells activate checkpoint controls that can lead to a halt in cell cycle progression. patsnap.com This provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed in the genome during replication. Research in various preclinical models has demonstrated that this compound can induce cell cycle arrest, often at the G2/M phase. patsnap.comnih.gov

If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis, or programmed cell death. nih.gov this compound is a potent inducer of apoptosis. nih.gov For example, in chronic lymphocytic leukemia (CLL) cells, treatment with this compound leads to a significant increase in the percentage of apoptotic cells. nih.gov

Table 2: Cellular Responses to this compound in Preclinical Models

| Cell Type | Observed Effect | Pathway Implicated | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | Increased apoptosis | p53-dependent and independent pathways | nih.gov |

| HeLa S3 cells | Inhibition of DNA synthesis, G2 phase arrest | Cell cycle control | nih.gov |

| Promyelocytic leukemia cell line (HL-60) | Synergistic cytotoxicity and apoptosis (in combination) | Upregulation of p21 and BCL6 | nih.gov |

| Colorectal cancer cells (HT29) | Apoptosis and necrosis | Mitochondrial membrane potential disruption | nih.gov |

The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage, including the induction of apoptosis. nih.gov In cells with functional p53, DNA damage by this compound can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, such as those in the BCL-2 family, to initiate the apoptotic cascade. nih.gov

However, this compound can also induce apoptosis through p53-independent mechanisms. nih.gov This is particularly relevant in cancers where p53 is mutated or inactivated. In such cases, other signaling pathways can be activated to trigger cell death. For instance, studies in p53-null leukemia cells have shown that this compound, particularly in combination with other agents, can still effectively induce apoptosis. nih.gov

Cells possess a variety of DNA repair pathways to counteract the damaging effects of agents like this compound. The efficiency of these repair mechanisms can significantly influence a cell's sensitivity to the drug.

Nucleotide Excision Repair (NER) is a major pathway for the removal of bulky DNA adducts, including the intrastrand cross-links created by this compound. nih.govamegroups.org The NER machinery recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand. nih.gov Cells with deficiencies in NER have been shown to be particularly sensitive to this compound. nih.gov

The repair of the highly toxic interstrand cross-links is more complex and involves the coordinated action of multiple pathways, including those mediated by BRCA proteins. nih.gov BRCA1 and BRCA2 are key components of the homologous recombination (HR) repair pathway, which is critical for the error-free repair of double-strand breaks that can arise from stalled replication forks at ICLs. nih.govnih.gov Tumors with mutations in BRCA1 or BRCA2 exhibit a compromised ability to repair ICLs and are therefore often hypersensitive to cross-linking agents like this compound. nih.govnih.gov

Interaction with Non-DNA Cellular Targets in this compound Research

While the primary mechanism of action for the alkylating agent chlorambucil (B1668637) is the induction of DNA damage, research has demonstrated that its interactions are not limited to nuclear DNA. In certain contexts, such as with the generally non-proliferating cells characteristic of chronic lymphocytic leukemia (CLL), the hypothesis that DNA crosslinking is the sole mechanism of antitumor action has been questioned. nih.gov Evidence suggests that the alkylation of other cellular targets, which can also trigger apoptosis, may significantly contribute to the therapeutic activity of chlorambucil. nih.gov These non-DNA interactions involve a variety of biomolecules and enzymatic systems, influencing cellular processes beyond DNA replication and repair.

This compound's reactivity extends to several classes of essential biomolecules, leading to widespread effects at the subcellular level. As a potent alkylating agent, it forms covalent bonds with nucleophilic centers on various molecules, thereby altering their structure and function. medscape.com

Proteins and Peptides: Chlorambucil is known to react with proteins, particularly at their thiol groups (-SH) found in cysteine residues. nih.gov This covalent modification can disrupt protein conformation, leading to impaired function. The drug can also interact with proteins after forming an initial mono-adduct with DNA; the second chloroethyl group of the drug molecule remains free to react with nearby proteins, forming DNA-protein cross-links. nih.gov

Ribonucleic Acid (RNA): The mechanism of chlorambucil involves the disruption of both DNA and RNA synthesis. wikipedia.orgnih.gov By alkylating RNA bases, the drug can inhibit processes such as RNA transcription and processing, interfering with the flow of genetic information from DNA to proteins. medscape.comdrugbank.com

Lipids and Cellular Membranes: Research indicates that chlorambucil interacts directly with the lipids of cellular membranes. One study showed that at therapeutically relevant concentrations, chlorambucil inserts itself into the inner monolayer of the human erythrocyte membrane. researchgate.net This insertion alters the physical structure of the membrane, suggesting that part of the drug's cytotoxic effect could be mediated by changes to membrane integrity and the function of membrane-bound proteins. researchgate.net

Table 1: Subcellular Non-DNA Targets of this compound

| Target Biomolecule | Type of Interaction | Consequence of Interaction |

|---|---|---|

| Proteins/Peptides | Alkylation of thiol groups | Alteration of protein structure and function. nih.gov |

| Formation of DNA-protein cross-links | Inhibition of DNA metabolic processes. nih.gov | |

| RNA | Alkylation of RNA bases | Inhibition of RNA transcription and synthesis. medscape.comwikipedia.org |

| Membrane Lipids | Insertion into the inner phospholipid monolayer | Alteration of membrane structure and fluidity. researchgate.net |

A critical aspect of this compound's non-DNA-targeted activity is its complex interaction with cellular enzymes, most notably Glutathione (B108866) S-Transferase (GST).

Glutathione S-Transferase (GST): The interaction between chlorambucil and GST is multifaceted and highly dependent on the presence of the endogenous antioxidant glutathione (GSH). nih.govplos.org

As a Substrate (Detoxification): In the presence of cellular glutathione, chlorambucil serves as an efficient substrate for GST isoenzymes, including GSTA1-1 and GSTP1-1. nih.govnih.gov The enzyme catalyzes the conjugation of chlorambucil to GSH, forming a more water-soluble and less reactive compound that can be eliminated from the cell. nih.govnih.gov This process is a primary mechanism of drug detoxification, and overexpression of GST is a known factor in the development of chlorambucil resistance in cancer cells. nih.gov Kinetic studies show that the release of the chlorambucil-GSH conjugate from the enzyme is the rate-limiting step in this detoxification reaction. nih.govnih.gov

As an Inhibitor (Enzyme Inactivation): Conversely, in the absence of glutathione, chlorambucil acts as an irreversible inhibitor of GST. nih.govplos.org It functions as an alkylating agent that covalently modifies the enzyme, specifically at the Cys112 residue in human GSTA1-1, leading to its inactivation. nih.govplos.org This inactivation follows biphasic, pseudo-first-order saturation kinetics. nih.govresearchgate.net This dual role highlights a complex interplay where the drug can be either detoxified by or inactivate the same enzyme system, depending on the intracellular concentration of glutathione. While the role of GST in detoxification and resistance is well-established in many models, some studies in CLL patient lymphocytes have found no significant difference in GST activity between drug-sensitive and drug-resistant cells, indicating the complexity of clinical resistance mechanisms. aacrjournals.org

Interaction with Membrane Phospholipids: While direct modulation of phospholipase enzymes is not extensively detailed, chlorambucil's interaction with their substrates—phospholipids—is documented. The drug's ability to intercalate into the phospholipid bilayer of cell membranes directly affects the membrane's physical properties. researchgate.net Such alterations can indirectly influence the activity of membrane-associated enzymes, including phospholipases, by changing the local lipid environment, fluidity, and accessibility of substrates.

Table 2: Dual Interaction of Chlorambucil with Human Glutathione S-Transferase A1-1 (hGSTA1-1)

| Condition | Role of Chlorambucil | Mechanism | Outcome |

|---|---|---|---|

| Presence of Glutathione (GSH) | Substrate | GST catalyzes the conjugation of chlorambucil to GSH. nih.govnih.gov | Detoxification of the drug, contributing to cellular resistance. nih.gov |

| Absence of Glutathione (GSH) | Irreversible Inhibitor | Chlorambucil alkylates and covalently modifies a cysteine residue (Cys112) on the enzyme. nih.govplos.org | Inactivation of the enzyme. nih.govplos.org |

Preclinical Pharmacological and Biological Activity Evaluations of Hsal Chlorambucil

In Vitro Cytotoxicity and Growth Inhibition Studies in Cell Lines

In vitro studies are fundamental in the preclinical evaluation of novel anticancer agents like Hsal-chlorambucil. These experiments assess the compound's ability to inhibit the proliferation and viability of cancer cells in a controlled laboratory setting manchester.ac.uk. For alkylating agents, the primary mechanism of cytotoxicity involves DNA damage, which can lead to cell cycle arrest and programmed cell death (apoptosis) nih.gov.

Assessment across Diverse Cancer Cell Line Panels (e.g., Leukemia, Solid Tumors)

To determine the spectrum of anticancer activity, compounds like this compound are typically assessed across a diverse panel of human cancer cell lines, encompassing various tumor types such as leukemia, lymphoma, and solid tumors (e.g., ovarian carcinoma, breast cancer, pancreatic cancer) nih.govworktribe.comresearchgate.net. This broad screening helps identify which cancer types might be most responsive to the agent. For instance, parent chlorambucil (B1668637) has demonstrated activity against chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma nih.govworktribe.com.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Diverse Cancer Cell Lines (Note: Specific IC50 data for this compound across these cell lines is not available in the reviewed literature. This table illustrates the type of data that would be presented from such studies.)

| Cell Line Type | Example Cell Line | Expected Outcome (IC50 Range) |

| Leukemia | Jurkat, K562 | Data not available |

| Ovarian Carcinoma | A2780 | Data not available |

| Breast Cancer | MCF-7, MDA-MB-231 | Data not available |

| Pancreatic Cancer | Panc-1 | Data not available |

Comparative Analysis with Parent Chlorambucil and Other Standard Agents in Vitro

A crucial aspect of in vitro evaluation involves comparing the cytotoxicity and growth inhibition of a derivative, such as this compound, against its parent compound (chlorambucil) and other standard-of-care chemotherapeutic agents researchgate.net. This comparison aims to ascertain whether the modification (Hsal) enhances potency, improves selectivity towards cancer cells, or helps overcome mechanisms of drug resistance observed with the parent compound mdpi.com. While other chlorambucil conjugates have shown increased cytotoxicity in specific cell lines compared to the parent drug manchester.ac.uk, specific comparative data for this compound against chlorambucil or other standard agents is not detailed in the available sources.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the preclinical evaluation progresses to in vivo studies using animal models. These studies are essential for assessing the compound's anti-tumor efficacy within a complex biological system, taking into account factors like metabolism and distribution that cannot be fully replicated in vitro researchgate.nettandfonline.com.

Tumor Growth Inhibition in Xenograft Models (e.g., Murine, Canine)

Table 2: Hypothetical In Vivo Tumor Growth Inhibition by this compound in Xenograft Models (Note: Specific in vivo efficacy data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be presented from such studies.)

| Tumor Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) |

| Murine Xenograft | Human Colon Carcinoma | This compound | Data not available |

| Murine Xenograft | Human Leukemia | This compound | Data not available |

| Canine Model | Various Cancers | This compound | Data not available |

Systemic Biological Responses in Animal Models (excluding adverse effects)

Beyond direct tumor size measurements, in vivo studies also monitor systemic biological responses to the compound, excluding adverse effects. These responses can include changes in immune cell populations, alterations in specific enzyme activities, or modulation of signaling pathways relevant to the compound's mechanism of action uoguelph.ca. Such evaluations help to understand the compound's systemic impact on the biological environment and its interaction with the host's physiology, contributing to a comprehensive understanding of its therapeutic profile. Specific systemic biological responses for this compound in animal models are not detailed in the available scientific literature.

Mechanistic Biomarker Identification in Preclinical Studies

Mechanistic biomarker identification in preclinical studies aims to elucidate how a drug interacts with biological targets at a molecular level, predict its efficacy, and potentially identify patient populations most likely to respond. For alkylating agents like chlorambucil and its derivatives, key biomarkers often relate to DNA damage response pathways, cell cycle progression, and the induction of apoptosis nih.gov. This includes monitoring the activation of DNA repair enzymes, changes in cell cycle regulatory proteins (e.g., p53), or markers of apoptosis (e.g., cleaved caspases) nih.gov. Additionally, studies may investigate the compound's interaction with specific cellular components like mitochondria, as seen with other chlorambucil conjugates manchester.ac.uk. However, specific mechanistic biomarkers identified for this compound are not detailed in the reviewed literature.

Molecular Biomarkers of Response and Resistance in Cell-Based Assays

Specific molecular biomarkers of response and resistance to this compound in cell-based assays have not been extensively documented in the available literature. For its parent compound, chlorambucil, resistance mechanisms in cancer cells can involve several molecular adaptations. These include increased DNA repair capacity, which allows cells to mitigate the DNA damage induced by the alkylating agent. patsnap.comnih.govresearchgate.netnih.gov Enhanced drug efflux, mediated by transporter proteins, can reduce the intracellular concentration of the drug, thereby decreasing its effectiveness. patsnap.comnih.gov Additionally, alterations in drug targets or increased activity of detoxification enzymes, such as glutathione (B108866) S-transferase (GST), which conjugates chlorambucil with glutathione to make it less reactive, can contribute to resistance. wikipedia.orgnih.govnih.gov

However, the precise molecular pathways and specific biomarkers that dictate sensitivity or resistance to this compound, as distinct from its parent compound, require further dedicated investigation.

Cellular Phenotypes Associated with this compound Activity

Inhibition of Cell Proliferation : Chlorambucil is a cytotoxic agent that inhibits the growth and division of rapidly proliferating cells by disrupting DNA synthesis and replication. wikipedia.orgpatsnap.comdrugbank.comyoutube.com

Induction of Cell Cycle Arrest : DNA damage caused by chlorambucil leads to cell cycle arrest, primarily at the G2/M phase, preventing cells from undergoing mitosis. wikipedia.orgpatsnap.com

Apoptosis Induction : Damaged DNA triggers programmed cell death (apoptosis), often through p53-dependent pathways, involving the activation of pro-apoptotic proteins like Bax. wikipedia.orgnih.gov

DNA Damage : Direct evidence of DNA alkylation and interstrand/intrastrand cross-linking is a hallmark of chlorambucil's activity, leading to fragmented DNA. wikipedia.orgpatsnap.comnih.govdrugbank.com

Anti-angiogenic Effects : Some studies on chlorambucil have suggested its ability to inhibit endothelial cell proliferation and migration, contributing to angiogenesis suppression. genome.jpnih.govnih.gov

While these are established effects for chlorambucil, specific studies demonstrating these exact cellular phenotypes for this compound are not found in the provided search results. Therefore, the unique cellular responses and phenotypic changes induced by this compound remain an area requiring further dedicated preclinical research.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Hsal Chlorambucil Derivatives

Influence of Linker Length and Chemical Nature on Biological Activity

The linker connecting the chlorambucil (B1668637) warhead to another moiety plays a critical role in the biological activity of the resulting conjugate. Studies on chlorambucil conjugates have demonstrated that both the length and chemical nature of the linker significantly influence their anticancer activity mdpi.comnih.govnih.gov. For instance, in chlorambucil-evodiamine hybrids, compounds with specific linker lengths, such as (CH₂)₃-O-(CH₂)₃ and (CH₂)₃, exhibited stronger anticancer activity compared to those with (CH₂)₆ and (CH₂)₂ linkers nih.gov. This highlights that optimal linker length is crucial for effective drug delivery and interaction with biological targets.

Furthermore, the chemical nature of the linker can profoundly impact cytotoxicity. Research on fluorodeoxyglucose (FDG) chlorambucil conjugates revealed that an aromatic linker positively influenced in vitro cytotoxicity nih.gov. Compound 51, a FDG-CLB glucoside characterized by a bis-aromatic spacer tethered to chlorambucil through an amide function, demonstrated the most potent activity among the tested compounds nih.gov. This suggests that aromatic linkers may enhance the interaction of the conjugate with cellular components or facilitate its uptake, leading to improved cytotoxic effects.

The following table summarizes the influence of linker characteristics on the activity of chlorambucil conjugates:

| Linker Characteristic | Observed Impact on Biological Activity | Example (if available) | Reference |

| Linker Length | Influences anticancer activity; specific lengths can enhance potency. | (CH₂)₃-O-(CH₂)₃ and (CH₂)₃ linkers in chlorambucil-evodiamine hybrids showed stronger activity than (CH₂)₆ and (CH₂)₂. | nih.gov |

| Chemical Nature | Aromatic linkers can positively impact in vitro cytotoxicity. | Bis-aromatic spacer with amide function in FDG-CLB glucoside (Compound 51) showed highest activity. | nih.gov |

Stereochemical Considerations in Hsal-Chlorambucil Analogs

Stereochemistry, the spatial arrangement of atoms in molecules, is a critical factor in medicinal chemistry, as different enantiomers of a chiral compound can exhibit disparate behaviors in terms of pharmacodynamics, pharmacokinetics, and toxicity mdpi.com. This compound itself possesses multiple stereogenic centers, as indicated by its IUPAC name which includes stereochemical descriptors such as (4aS,4bR,6aS,8S,10aS,10bS,12aS) nih.gov.

Studies on other chlorambucil analogs, such as D- and L-tyrosine-chlorambucil derivatives, explicitly demonstrate the influence of stereochemistry on their biological activity nih.gov. These analogs showed significant in vitro anticancer activity, and SAR studies confirmed the impact of the stereochemistry of the tyrosine moiety nih.gov. For instance, D- and L-tyrosinol-chlorambucil derivatives with a 10-carbon atom spacer exhibited selective activity towards MCF-7 (ER+) breast cancer cell lines nih.gov. This highlights that the specific three-dimensional orientation of the Hsal moiety within this compound derivatives could play a crucial role in their interaction with biological targets, affecting their efficacy and selectivity. The careful consideration of stereoisomers can lead to improved bioactivity and potentially reduced adverse effects mdpi.com.

Rational Design Strategies for Enhanced Potency and Reduced Off-Target Interactions

Rational drug design aims to create compounds with enhanced potency and reduced off-target interactions by leveraging a deep understanding of molecular mechanisms and structural insights scispace.comacs.org. For chlorambucil and its derivatives, several strategies have been employed to overcome limitations such as poor aqueous solubility, non-specificity, short half-life, and severe side effects mdpi.comresearchgate.netnih.gov.

Key rational design strategies include:

Prodrug Approaches: Designing prodrugs of chlorambucil can improve its solubility, stability, and tumor-targeting capabilities nih.govclinmedjournals.orgnih.govnih.govresearchgate.netmdpi.com. For example, an amphiphilic chlorambucil prodrug (CLB-HDH) was designed to self-assemble into micelles, enhancing cellular internalization and exhibiting excellent therapeutic activity with reduced toxicity compared to free chlorambucil nih.gov. Another strategy involved a GSH-responsive prodrug (EA-SS-CHL) combining chlorambucil with ethacrynic acid to overcome drug resistance mediated by glutathione (B108866) and GST-pi, leading to higher therapeutic efficiency nih.gov.

Conjugation with Targeting Moieties: Linking chlorambucil to tumor-cell-specific ligands or peptides can facilitate targeted drug delivery, concentrating the cytotoxic agent at the tumor site and minimizing exposure to healthy tissues nih.govabzena.comresearchgate.net. This approach exploits specific characteristics of cancer cells, such as increased glucose avidity (Warburg effect), by conjugating chlorambucil to molecules like 2-fluoro-2-deoxyglucose (FDG) nih.gov.

Hybrid Molecules: Combining chlorambucil with other pharmacophores can result in synergistic effects, leading to more potent anticancer agents with potentially fewer side effects mdpi.comresearchgate.netnih.govmdpi.com. For instance, chlorambucil-platinum(IV) prodrugs have been developed that exhibit superior in vitro antitumor potential by combining two DNA-targeting agents mdpi.commdpi.com. These hybrid designs can tune the lipophilicity of the prodrug, improving accumulation in cancer cells and enhancing DNA targeting mdpi.com.

Modulation of Reactivity and Selectivity: Rational modifications can be made to the chlorambucil moiety itself or its conjugation to influence its reactivity with DNA and improve its selectivity for cancer cells. For example, attaching a reactive chlorambucil derivative to a small molecule targeting disease-causing RNA significantly increased its potency scripps.edu.

These rational design principles aim to create this compound derivatives that not only retain the potent alkylating activity of chlorambucil but also achieve enhanced specificity and reduced systemic toxicity through optimized delivery and interaction mechanisms.

Advanced Drug Delivery Systems and Prodrug Strategies for Hsal Chlorambucil

Nanocarrier-Based Delivery Systems for Hsal-Chlorambucil Research

Nanocarrier systems offer a versatile platform for delivering therapeutic agents, including this compound, by encapsulating the drug within nanoscale structures. These systems can prolong the drug's circulation time, improve its accumulation at target sites, and potentially reduce systemic toxicity. nih.govuq.edu.auijarmps.org

Liposomal Formulations and Their Impact on Cellular Uptake

Liposomal formulations represent a well-established nanocarrier strategy, widely recognized for their ability to encapsulate both hydrophilic and lipophilic drugs, thereby enhancing drug stability, bioavailability, and targeted release. mdpi.com Liposomes are lipid bilayer vesicles that can improve the pharmacokinetic profile of encapsulated drugs by protecting them from degradation and enabling sustained release. For prodrugs and therapeutic agents like this compound, liposomal encapsulation can lead to improved cellular uptake and reduced systemic exposure of the active compound, thereby minimizing off-target toxicity. semanticscholar.orgresearchgate.net The unique properties of liposomes allow for their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in leaky tumor vasculature. This passive targeting mechanism, combined with the ability to modify liposome (B1194612) surfaces for active targeting, makes them highly promising for improving the therapeutic index of compounds like this compound.

Magnetic Nanoparticles (e.g., Iron Oxide Nanoparticles) as Carriers for this compound

Magnetic nanoparticles, particularly iron oxide nanoparticles (IONPs), have garnered significant attention as drug carriers due to their biocompatibility, low toxicity, and the ability to be manipulated by external magnetic fields for targeted drug delivery. nih.govnih.govfrontiersin.org Research has explored the use of IONPs as carriers for chlorambucil (B1668637), demonstrating their potential to improve drug efficiency and enable controlled release.

A study investigated chlorambucil-loaded iron oxide nanoparticles, specifically using chitosan (B1678972) (CS) as a polymeric shell to form Chloramb-CS-IONPs. These nanoparticles were prepared via the co-precipitation method, resulting in magnetite (Fe3O4) cores. The average size of these nanocomposites was found to be approximately 15 nm, with a drug loading efficiency of about 19%. nih.govnih.govresearchgate.net

Table 1: Characteristics of Chlorambucil-Chitosan-Iron Oxide Nanoparticles (Chloramb-CS-IONPs) nih.govnih.govresearchgate.net

| Property | Value |

| Average Size | 15 nm |

| Drug Loading Efficiency | ~19% |

| Core Material | Magnetite (Fe3O4) |

| Shell Material | Chitosan (CS) |

The release profile of chlorambucil from these Chloramb-CS-IONPs demonstrated a controlled-release manner, with approximately 89.9% of the drug released over about 5000 minutes (83.3 hours) at pH 7.4. nih.govnih.gov This sustained release is a significant advantage over the rapid release of free chlorambucil. In vitro cytotoxicity studies on leukemia cancer cell lines (WEHI) showed that chlorambucil in the Chloramb-CS-IONPs nanocomposite was more efficient than its free form, indicating the enhanced therapeutic potential of this delivery system. nih.govnih.govfrontiersin.orgresearchgate.net Another study also explored combining PLGA with iron oxide nanoparticles and chlorambucil for theragnostic applications, noting quicker chlorambucil release at acidic pH (pH 5.4) compared to physiological pH (pH 7.4). beilstein-journals.org

Polymeric Nanoparticles and Their Controlled Release Characteristics

Polymeric nanoparticles (PNPs) are a highly versatile and promising platform for drug delivery, offering advantages such as controlled and sustained drug release, protection of the encapsulated drug, and improved bioavailability and therapeutic index. allmultidisciplinaryjournal.commdpi.com These nanoparticles, typically ranging from 1 to 1000 nm, can encapsulate active compounds within their polymeric core or adsorb them onto their surface. allmultidisciplinaryjournal.com

Research into chlorambucil polymeric nanoparticles has demonstrated their efficacy in enhancing the therapeutic profile of the drug. Polymers like poly(lactic-co-glycolic acid) (PLGA) are frequently utilized due to their biocompatibility and biodegradability. allmultidisciplinaryjournal.combeilstein-journals.org The solvent evaporation method is a common technique for preparing these nanoparticles. allmultidisciplinaryjournal.comijarmps.org

Studies have shown high drug encapsulation effectiveness, with some formulations achieving up to 92.85% encapsulation efficiency for chlorambucil. allmultidisciplinaryjournal.com The efficiency of encapsulation has been observed to improve with increased polymer content. allmultidisciplinaryjournal.com The controlled release characteristics of PNPs are crucial for maintaining therapeutic concentrations over extended periods, potentially reducing dosing frequency and minimizing side effects. allmultidisciplinaryjournal.comijarmps.org Furthermore, "smart" PNPs can be designed to respond to specific stimuli present in the tumor microenvironment, such as pH changes, enabling precise drug release. researchgate.netbeilstein-journals.orgmdpi.comunipd.it For instance, some polymeric nanoparticles loaded with chlorambucil have shown faster drug release at lower pH values (e.g., pH 5.4 or 5.5), which is characteristic of the tumor environment. beilstein-journals.orgunipd.it

Table 2: Key Findings for Polymeric Nanoparticles of Chlorambucil allmultidisciplinaryjournal.com

| Characteristic | Observation/Value |

| Encapsulation Efficiency | Up to 92.85% |

| Preparation Method | Solvent Evaporation |

| Common Polymer Used | PLGA |

| Release Profile | Controlled and Sustained |

| pH Sensitivity | Faster release at lower pH (e.g., pH 5.4/5.5) beilstein-journals.orgunipd.it |

Prodrug Design and Bioreductive Activation Strategies for this compound

Prodrug strategies involve chemically modifying an inactive compound, which then undergoes enzymatic or chemical activation within the body to release the active drug. This approach aims to improve drug properties such as solubility, stability, and targeted delivery, thereby enhancing efficacy and reducing systemic toxicity. mdpi.comsemanticscholar.org

Enzymatic Activation Mechanisms (e.g., Phospholipase A2, Prolidase)

Enzymatic activation is a highly selective prodrug strategy that exploits the differential expression or activity of specific enzymes in diseased tissues, such as tumors, compared to healthy tissues.

Phospholipase A2 (PLA2): Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, liberating free fatty acids and lysophospholipids. semanticscholar.orgnih.gov PLA2 has been reported to be significantly overexpressed in various inflammatory and cancerous processes. semanticscholar.orgresearchgate.netnih.gov This overexpression makes PLA2 an attractive target for the design of prodrugs that are selectively activated in the tumor microenvironment. While specific studies detailing this compound prodrugs activated by PLA2 were not explicitly detailed in the provided information, the principle involves linking this compound to a phospholipid moiety. Upon reaching a site with high PLA2 activity, the enzyme would cleave the linker, releasing the active this compound, thereby achieving targeted drug release and potentially reducing systemic exposure. semanticscholar.orgresearchgate.netnih.gov

Prolidase: Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue. fishersci.ca It plays a role in various biological processes, including wound healing. herbmedpharmacol.com The design of prodrugs that are activated by prolidase would involve incorporating a cleavable peptide sequence recognized by this enzyme. While the provided information does not detail specific this compound prodrugs activated by prolidase, the concept of utilizing such an enzyme for targeted activation remains a potential avenue for future research.

Molecular Mechanisms of Resistance to Hsal Chlorambucil and Strategies to Overcome Them

Cellular Resistance Mechanisms to Alkylating Agents

Cancer cells develop intrinsic or acquired resistance to alkylating agents through several well-characterized mechanisms, which aim to reduce the effective concentration of the drug at its target or mitigate the damage it inflicts. patsnap.comtandfonline.comnih.gov

Drug efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily, play a significant role in mediating multidrug resistance by actively expelling chemotherapeutic agents from the cell. nih.gov P-glycoprotein (Pgp), also known as ABCB1 or MDR1, is a prominent example, capable of exporting a wide variety of hydrophobic and aromatic compounds, including some anticancer drugs. nih.gov Multidrug resistance protein 1 (MRP1), or ABCC1, is another efflux pump implicated in resistance to alkylating agents. researchgate.netpharmgkb.org While specific studies on Hsal-chlorambucil's direct interaction with efflux pumps are limited in the provided context, chlorambucil (B1668637) itself is known to be subject to such efflux mechanisms. nih.gov Overexpression of these transporters by malignant cells prevents the accumulation of therapeutics to cytotoxic levels, thereby conferring resistance. nih.gov

Alkylating agents primarily exert their effects by damaging DNA. Consequently, enhanced DNA repair capacity is a major mechanism of resistance. tandfonline.comtandfonline.comnih.govoaes.cc Tumor cells can upregulate various DNA repair pathways to counteract the cytotoxic effects of these drugs. Key repair mechanisms include:

O6-methylguanine-DNA methyltransferase (MGMT): This enzyme directly removes alkyl groups from the O6 position of guanine (B1146940), a common site of alkylation by agents like chlorambucil, before it can cause lethal DNA adducts or cross-links. nih.govoaes.ccaacrjournals.org High levels of MGMT activity are strongly correlated with resistance to alkylating agents. nih.govaacrjournals.org

Mismatch Repair (MMR): While not directly repairing adducts, a functional MMR pathway is crucial for the cytotoxicity of some alkylating agents. Tumor cell lines deficient in MMR are resistant to alkylating agents. nih.govaacrjournals.org

Base Excision Repair (BER): This pathway is thought to be involved in the repair of N7-methylguanine and N3-methyladenine DNA adducts, which are common lesions induced by alkylating agents. aacrjournals.org Poly(ADP-ribose) polymerase (PARP-1) plays a pivotal role in the BER pathway, and its inhibition can increase the cytotoxic activity of alkylating agents. nih.govaacrjournals.org

Recombinational Repair: Studies on chlorambucil resistance in chronic lymphocytic leukemia (CLL) have highlighted the emerging role of recombinational repair. Increased activity of DNA-PK (DNA-dependent protein kinase) and HsRad51 foci formation have been associated with chlorambucil resistance in CLL. aacrjournals.orgnih.gov

A "fast repair phenotype," characterized by accelerated single-strand break (SSB) repair and efficient elimination of alkylation products like O6-ethylguanine, has been observed in lymphocytes from CLL patients unresponsive to alkylating agent chemotherapy, indicating a direct link between rapid DNA repair and drug resistance. nih.gov

Table 1: Key DNA Repair Mechanisms in Alkylating Agent Resistance

| DNA Repair Pathway/Enzyme | Role in Resistance to Alkylating Agents (e.g., Chlorambucil) |

| O6-methylguanine-DNA methyltransferase (MGMT) | Directly removes alkyl groups from O6-guanine adducts, preventing lethal DNA damage. nih.govoaes.ccaacrjournals.org |

| Mismatch Repair (MMR) | Essential for processing certain DNA adducts into lethal double-strand breaks; deficiency leads to resistance. nih.govaacrjournals.org |

| Base Excision Repair (BER) | Repairs N7-methylguanine and N3-methyladenine adducts; PARP-1 inhibitors can enhance cytotoxicity. nih.govaacrjournals.org |

| Recombinational Repair (e.g., DNA-PK, HsRad51) | Increased activity correlates with chlorambucil resistance, particularly in CLL. aacrjournals.orgnih.gov |

Drug metabolism and detoxification pathways are critical in reducing the effective concentration of alkylating agents within cancer cells. tandfonline.com A primary mechanism involves the cellular antioxidant system, particularly glutathione (B108866) (GSH) and glutathione S-transferases (GSTs). tandfonline.comtandfonline.comhaematologica.org

Glutathione (GSH): This tripeptide acts as a major intracellular nucleophile that can directly conjugate with electrophilic alkylating agents, rendering them less reactive and more water-soluble for excretion. tandfonline.comresearchgate.net Increased cellular GSH content has been shown to contribute significantly to chlorambucil resistance. nih.gov

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of GSH to various electrophilic compounds, including alkylating agents, facilitating their detoxification. tandfonline.comresearchgate.netresearchgate.net Elevated GST activity, particularly of the GST-alpha isozyme and GSTP1, correlates with resistance to chlorambucil and other alkylating agents. tandfonline.comtandfonline.comhaematologica.orgnih.govjst.go.jp For instance, a chlorambucil-resistant cell line (N50-4) derived from NIH 3T3 fibroblasts exhibited a 7-10-fold increase in cellular GSH content and a 3-fold increase in GST activity compared to parental cells. nih.gov The resistance of these cells to chlorambucil was almost completely abolished by combination pretreatment yielding both GSH depletion and GST inhibition. nih.gov

Table 2: Role of Glutathione and Glutathione S-Transferases in Alkylating Agent Resistance

| Component | Mechanism of Resistance | Effect on Drug Efficacy |

| Glutathione (GSH) | Direct conjugation with electrophilic alkylating agents, leading to inactivation and excretion. tandfonline.comresearchgate.net | Decreased intracellular drug concentration, reduced efficacy. nih.gov |

| Glutathione S-transferases (GSTs) | Catalyze GSH conjugation, detoxifying alkylating agents. tandfonline.comresearchgate.netresearchgate.net | Increased detoxification, leading to drug resistance. tandfonline.comtandfonline.comhaematologica.orgnih.govjst.go.jp |

Research into Strategies for Overcoming Resistance to this compound

To combat the multifaceted resistance mechanisms, research efforts focus on developing novel strategies, including molecular hybridization and combination chemotherapy. patsnap.comtandfonline.comtandfonline.comnih.gov

Molecular hybridization involves combining two or more pharmacophores into a single chemical entity, aiming to create a drug with dual targets, improved specificity, reduced toxicity, and the ability to bypass existing resistance mechanisms. semanticscholar.orgmdpi.comresearchgate.netnih.gov For chlorambucil and its derivatives like this compound, this strategy is particularly promising:

Peptide-Chlorambucil Conjugates: Researchers have developed peptide-chlorambucil conjugates that can efficiently decrease the efflux of P-glycoprotein (Pgp) substrates. These conjugates temporarily reduce pump activity, improving the toxicity and uptake of Pgp substrates like adriamycin, without causing prolonged alterations in pharmacokinetics or off-target effects. nih.govnih.gov

Chlorambucil-Platinum Hybrids: Hybrid compounds combining chlorambucil with platinum complexes (e.g., cisplatin) have been synthesized to enhance the anticancer efficacy of both drugs and potentially reduce their severe side effects. Such hybrids have shown anticancer effects against various human cancer cell lines, including cisplatin-resistant ovarian cancer cells. mdpi.com

Olaparib-Chlorambucil Hybrid Molecules: An olaparib-chlorambucil hybrid molecule (C2) has demonstrated potent PARP1 inhibitory activity and broad-spectrum anticancer potency in in vitro antiproliferative assays. This hybrid showed significant potency in inhibiting a variety of BRCA-unmutated cell lines and induced G2/M phase cell cycle arrest and apoptosis, suggesting a strategy to target DNA repair pathways (PARP1 inhibition) while delivering an alkylating agent. researchgate.net

MicroRNA (miRNA) Targeting Conjugates: A chlorambucil conjugate targeting and inhibiting miR-210 was synthesized, which suppressed a cancer-relevant hypoxic mechanism and demonstrated activity against hypoxic triple-negative breast cancer in mice. oaepublish.com

Table 3: Hybridization Strategies for Overcoming Chlorambucil Resistance

| Hybridization Strategy | Example Compound | Mechanism to Overcome Resistance | Preclinical Findings |

| Peptide Conjugation | Peptide-chlorambucil conjugates | Decreases Pgp-dependent drug efflux. nih.govnih.gov | Improves adriamycin toxicity and uptake in cells. nih.govnih.gov |

| Platinum Hybridization | Chlorambucil-platinum hybrids | Combines alkylating action with platinum's DNA damage, potentially overcoming single-agent resistance. mdpi.com | Effective against cisplatin-resistant human ovarian cancer cells. mdpi.com |

| PARP Inhibitor Hybridization | Olaparib-chlorambucil hybrid (C2) | Inhibits DNA repair (PARP1), enhancing DNA damage from chlorambucil. researchgate.net | Potent PARP1 inhibitor, broad-spectrum anticancer activity in BRCA-unmutated cell lines, induces G2/M arrest and apoptosis. researchgate.net |

| miRNA Targeting | miR-210 targeting chlorambucil conjugate | Suppresses cancer-relevant hypoxic mechanisms. oaepublish.com | Active against hypoxic triple-negative breast cancer in mice. oaepublish.com |

Combination chemotherapy involves the simultaneous or sequential administration of multiple anticancer agents, often with different mechanisms of action, to achieve synergistic effects, reduce drug resistance, and improve therapeutic outcomes. uq.edu.au In preclinical models, research has explored combining chlorambucil with other agents to overcome resistance:

Chlorambucil and Toceranib (B1682387): Studies in canine models have investigated the combination of chlorambucil (an alkylating agent) with toceranib (a tyrosine kinase inhibitor licensed for mast cell tumors). This combination has shown potential synergistic effects, possibly related to the anti-neoangiogenic properties of both drugs, with chlorambucil inhibiting direct sprout formation and toceranib inhibiting VEGFRs and PDGFRs. mdpi.com This approach aims to target multiple pathways involved in cancer progression and resistance. The combination therapy achieved a clinical benefit rate of 55.3% in dogs with various solid tumors, with mild gastrointestinal adverse events being the most common. mdpi.com

Table 4: Combination Chemotherapy Research in Preclinical Models

| Combination Therapy | Preclinical Model | Proposed Mechanism to Overcome Resistance | Observed Outcome |

| Chlorambucil + Toceranib | Canine solid tumors mdpi.com | Synergistic anti-neoangiogenic effects (chlorambucil's endothelial cytotoxicity, toceranib's VEGFR/PDGFR inhibition). mdpi.com | Clinical benefit rate of 55.3%; mild gastrointestinal adverse events. mdpi.com |

Computational and Theoretical Chemistry Studies on Hsal Chlorambucil

Molecular Docking and Dynamics Simulations of Hsal-Chlorambucil Interactions with Biomolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction modes of small molecules with biological targets, such as proteins or DNA. These methods provide atomic-level insights into the ligand-receptor complex formation and stability. For instance, molecular dynamics simulations have been employed to study the alkylation of DNA by chlorambucil (B1668637), providing structural insights into its preference for forming interstrand DNA crosslinks at specific sites tandfonline.comnih.gov. Molecular docking studies have also been utilized to determine the binding site and binding constant of chlorambucil with DNA, indicating its interaction through nitrogenous bases (thymine, guanine (B1146940), and cytosine) without significantly disturbing the native B-conformation of DNA nih.gov. However, specific research detailing molecular docking or dynamics simulations directly involving this compound and its interactions with biomolecules were not identified in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural properties of compounds with their biological activities. This method is instrumental in predicting the activity of new compounds and identifying key structural features responsible for observed biological effects slideshare.net. QSAR models have been developed for various anticancer compounds, including those related to chlorambucil, to understand their cytotoxic effects and to guide the design of novel molecules researchgate.net. For example, 3D-QSAR models have been established to discover critical structural factors affecting the inhibitory activity of certain compounds, with contour maps indicating the influence of electrostatic and hydrophobic fields on bioactivity researchgate.net. Despite the relevance of QSAR in drug design, specific QSAR modeling studies focused on this compound or its direct analogs were not found in the provided information.

Prediction of Pharmacokinetic and Pharmacodynamic Properties in silico (excluding human data)

In silico prediction of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a crucial step in drug development, enabling the early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its effects on biological systems, without relying on human data rjptonline.orgdiva-portal.org. Computational tools and integrated predictive models are routinely used to evaluate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates rjptonline.orgmdpi.com. While pharmacokinetic and pharmacodynamic studies have been conducted for chlorambucil, including its metabolism and half-life drugbank.commdpi.comnih.govnih.gov, specific in silico predictions of these properties for this compound were not detailed in the search results.

De Novo Design and Virtual Screening of this compound-like Structures

De novo design and virtual screening are computational strategies employed to discover novel drug candidates. De novo design involves constructing new molecules atom by atom or fragment by fragment within a binding site, while virtual screening rapidly evaluates large chemical libraries to identify compounds likely to bind to a target acs.orgnih.govuu.nlnih.govcornell.edunih.gov. These methods aim to accelerate the drug discovery process by identifying potential hits and leads for further optimization. For instance, virtual screening has been successfully used to identify small molecule effectors against sialoglycan binding proteins nih.gov, and de novo design has advanced in creating drug-binding proteins with predictable binding energy and specificity nih.gov. However, specific applications of de novo design or virtual screening explicitly targeting this compound-like structures were not reported in the provided literature.

Future Research Directions and Unexplored Avenues for Hsal Chlorambucil

Exploration of Novel Biological Targets beyond DNA Alkylation

While chlorambucil (B1668637) exerts its primary cytotoxic effects through the alkylation and cross-linking of DNA, leading to inhibition of DNA synthesis and transcription, and ultimately inducing apoptosis wikipedia.orgdrugbank.comalomedika.compatsnap.comyoutube.comnih.gov, the presence of the "Hsal" moiety in Hsal-chlorambucil opens avenues for investigating novel biological targets. The "Hsal" component, identified as a complex steroid-like structure (3-hydroxy-13,17-secoandrostan-17-oic-13,17-lactam) nih.gov, suggests potential for interactions beyond direct DNA damage. Future research could focus on:

Steroid Receptor Interactions: Investigating whether the Hsal moiety facilitates binding to specific steroid hormone receptors (e.g., estrogen, androgen, glucocorticoid receptors) that could influence cellular uptake, localization, or modulate downstream signaling pathways in cancer cells. This could lead to targeted delivery or selective action in hormone-sensitive cancers.

Protein-Protein Interactions: Exploring non-DNA protein targets, such as enzymes involved in cell proliferation, survival, or metabolism, which might be modulated by the this compound conjugate. This could include kinases, phosphatases, or proteases, potentially revealing new mechanisms of action or synergistic effects when combined with DNA alkylation.

Membrane-Associated Targets: Given the lipophilic nature often associated with steroid derivatives, research could explore interactions with membrane proteins, ion channels, or lipid rafts, which might influence cell signaling or drug transport mechanisms.

Mitochondrial Dysfunction: Investigating whether this compound induces mitochondrial stress or dysfunction independently of its DNA-damaging effects, potentially through direct interaction with mitochondrial components or pathways regulating cellular energy metabolism.

Development of Advanced Analytical Methodologies for this compound in Biological Matrices (excluding clinical diagnostics)

The complex structure of this compound necessitates the development of sophisticated analytical methodologies for its precise detection and quantification in biological matrices for research purposes. These methods are crucial for understanding its pharmacokinetics, biodistribution, and metabolism in preclinical models, without focusing on clinical diagnostic applications. Future research directions include:

High-Resolution Mass Spectrometry (HRMS): Employing advanced HRMS techniques, such as Orbitrap or Q-TOF mass spectrometry, coupled with liquid chromatography (LC-HRMS), to accurately identify and quantify this compound and its potential metabolites in complex biological samples (e.g., cell lysates, tissue homogenates, in vitro incubation mixtures). This approach offers high sensitivity and specificity for structural elucidation and quantitative analysis nih.gov.

Imaging Mass Spectrometry (IMS): Utilizing IMS techniques, such as MALDI-IMS or DESI-IMS, to visualize the spatial distribution of this compound within biological tissues and single cells. This can provide crucial insights into its cellular uptake, subcellular localization, and distribution within heterogeneous tumor microenvironments.

Microdialysis and Biosensors: Developing and optimizing microdialysis techniques for in situ sampling of this compound from specific tissues or organs in live preclinical models, allowing for real-time monitoring of drug concentrations. Additionally, the creation of highly sensitive and selective biosensors could enable rapid detection in research settings.

Stable Isotope Labeling: Incorporating stable isotopes (e.g., 13C, 15N, 2H) into this compound to facilitate its differentiation from endogenous compounds and to track its metabolic fate and pathways more accurately using mass spectrometry.

Integration of Multi-Omics Approaches in this compound Mechanistic Studies

The application of multi-omics technologies is paramount for gaining a comprehensive and systems-level understanding of this compound's mechanistic actions beyond its known DNA alkylating activity. Integrating data from various "omics" layers can reveal intricate cellular responses and identify novel biomarkers or pathways influenced by the compound frontiersin.orgnih.govaccscience.combiorxiv.orgresearchgate.net. Key areas for integration include:

Transcriptomics (RNA-Seq): Analyzing global gene expression changes in response to this compound treatment to identify modulated signaling pathways, cellular stress responses, and potential new targets or resistance mechanisms. This can reveal the transcriptional footprint of the compound.

Proteomics (Mass Spectrometry-Based Proteomics): Quantifying changes in protein expression levels and post-translational modifications to understand how this compound affects cellular protein machinery, enzyme activities, and signaling cascades. This provides direct insights into functional changes at the protein level.

Metabolomics (LC-MS/GC-MS Metabolomics): Profiling alterations in cellular metabolite levels to uncover metabolic reprogramming induced by this compound. This can highlight shifts in energy metabolism, nutrient utilization, or the accumulation of toxic metabolites, providing a functional readout of drug activity researchgate.net.

Epigenomics (ChIP-Seq, ATAC-Seq, Methyl-Seq): Investigating the impact of this compound on epigenetic modifications, such as DNA methylation and histone modifications, which can influence gene expression and chromatin accessibility. This is particularly relevant given its DNA-targeting nature, as it could reveal indirect epigenetic effects.

Integrated Network Analysis: Developing sophisticated bioinformatics and computational models to integrate and analyze data from multiple omics platforms. This approach aims to construct comprehensive interaction networks (e.g., gene-protein interaction networks) that provide a holistic view of this compound's effects on cellular systems and identify key regulatory hubs or pathways for further investigation nih.govaccscience.combiorxiv.org.

Design of Next-Generation this compound Analogs with Enhanced Specificity and Reduced Off-Target Reactivity

The design of next-generation this compound analogs represents a critical future direction aimed at improving its therapeutic profile by enhancing specificity and minimizing off-target effects. Chlorambucil itself has limitations regarding specificity and side effects nih.gov. The Hsal moiety may already confer some enhanced properties, but further modifications can be explored:

Prodrug Strategies: Designing this compound as a prodrug that is selectively activated within cancer cells or the tumor microenvironment. This could involve incorporating cleavable linkers responsive to tumor-specific enzymes (e.g., proteases, reductases) or conditions (e.g., hypoxia, low pH) mdpi.commdpi.com.

Targeted Delivery Systems: Developing advanced delivery systems for this compound, such as nanoparticles, liposomes, or antibody-drug conjugates (ADCs), to selectively deliver the compound to tumor cells while sparing healthy tissues mdpi.comresearchgate.net. This approach can significantly improve the therapeutic index by concentrating the drug at the site of disease frontiersin.org.

Structure-Activity Relationship (SAR) Studies: Conducting extensive SAR studies by systematically modifying both the Hsal and chlorambucil components to identify structural features that enhance target specificity, improve pharmacokinetic properties, or overcome resistance mechanisms. This iterative process can lead to the discovery of more potent and selective analogs nih.gov.

Combination with Biologics: Exploring the synergistic potential of this compound analogs when combined with targeted biologics, such as monoclonal antibodies or immunotherapies. This could lead to multi-modal therapeutic strategies that exploit different mechanisms to achieve superior anticancer efficacy biorxiv.orgmdpi.comfiercepharma.combiospace.com.

Modulation of Efflux Pumps: Designing analogs that are less susceptible to efflux by drug resistance proteins (e.g., ABC transporters), which are a common mechanism of chemotherapy resistance oaepublish.comnih.gov.

Q & A

Basic Research Questions

Q. How can researchers design robust experimental protocols for synthesizing Hsal-chlorambucil to ensure reproducibility?

- Methodological Answer :

- Follow standardized synthesis protocols with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Use high-purity reagents and validate compound identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- Include control experiments to isolate intermediates and confirm reaction pathways. For reproducibility, adhere to guidelines that require explicit descriptions of synthesis steps in the main text or supplementary materials .

Q. What criteria should guide the selection of in vitro models for assessing this compound’s biological activity?

- Methodological Answer :

- Prioritize cell lines with well-characterized molecular targets relevant to the compound’s hypothesized mechanism (e.g., alkylating agents). Validate model relevance using positive and negative controls.

- Ensure consistency in experimental conditions (e.g., incubation time, dosage gradients) to enable cross-study comparisons .

Q. How should researchers address stability challenges in this compound during long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies under varying temperatures, pH, and light exposure. Use HPLC to monitor degradation products and establish optimal storage conditions (e.g., inert atmosphere, desiccated environments) .

- Document stability data in supplementary materials to support replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across preclinical studies be systematically analyzed?

- Methodological Answer :

- Apply contradiction analysis frameworks to identify variables causing discrepancies (e.g., dosing schedules, model specificity). Use meta-analysis to aggregate data and stratify results by experimental conditions .

- Iterative re-testing under controlled variables (e.g., pharmacokinetic profiling in distinct animal models) can resolve conflicts .

Q. What strategies optimize the integration of multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis). Validate hypotheses with targeted assays (e.g., CRISPR knockouts of identified targets).

- Ensure data transparency by depositing raw datasets in public repositories and citing analytical pipelines .

Q. How should researchers design dose-response studies to balance efficacy and toxicity thresholds for this compound?

- Methodological Answer :

- Use fractional factorial designs to test multiple dosage levels and exposure durations. Apply Hill slope models to quantify therapeutic windows.

- Incorporate toxicity endpoints (e.g., organ histopathology, serum biomarkers) and reference established safety thresholds for alkylating agents .